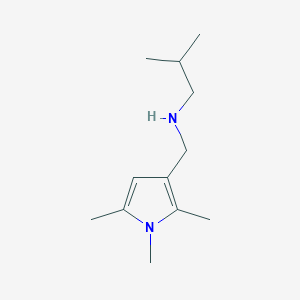

2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine

Description

2-Methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine is a tertiary amine derivative featuring a pyrrole ring substituted with three methyl groups at positions 1, 2, and 3. The compound’s structure includes a branched alkyl chain (2-methylpropan-1-amine) linked via a methylene group to the heteroaromatic pyrrole core. The trimethylpyrrole moiety may influence lipophilicity, metabolic stability, and receptor-binding kinetics compared to related compounds with sulfonyl or biphenyl substituents .

Properties

IUPAC Name |

2-methyl-N-[(1,2,5-trimethylpyrrol-3-yl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-9(2)7-13-8-12-6-10(3)14(5)11(12)4/h6,9,13H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSBGJBEWFONDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)CNCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine typically involves the condensation of a pyrrole derivative with an appropriate amine. One common method includes the reaction of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with 2-methylpropan-1-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Formation of oxides and ketones

Reduction: Formation of reduced amine derivatives

Substitution: Formation of N-alkylated amines

Scientific Research Applications

2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Receptor Selectivity

The compound shares structural similarities with several KOR antagonists under clinical development. Key comparisons include:

Key Observations :

- Unlike BTRX-335140 and JNJ-67953964, which are highly KOR-selective, the target compound’s structural resemblance to PF-04455242 suggests possible dual MOR/KOR activity, though with weaker MOR antagonism .

Pharmacokinetic and Pharmacodynamic Properties

- Metabolic Stability : Pyrrole derivatives generally exhibit moderate metabolic stability due to cytochrome P450 oxidation. The trimethyl groups may reduce metabolic degradation compared to PF-04455242’s sulfonamide group, which is susceptible to hydrolysis .

- Duration of Action: Unlike older KOR antagonists (e.g., norBNI), which have prolonged effects (>3 weeks), newer analogs like BTRX-335140 and PF-04455242 show shorter durations (~24 hours). The target compound’s duration remains uncharacterized but may align with these newer agents .

Clinical and Preclinical Relevance

- PF-04455242 : Advanced to clinical trials for depression and addiction but discontinued due to efficacy limitations. Its dual MOR/KOR activity may contribute to mixed outcomes .

- BTRX-335140 : In Phase II trials for neuropathic pain, leveraging high KOR selectivity to avoid MOR-related side effects (e.g., respiratory depression) .

- Target Compound: No clinical data exist, but its structural uniqueness positions it as a candidate for conditions requiring moderate MOR modulation alongside KOR antagonism (e.g., opioid withdrawal) .

Biological Activity

Overview

2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine is an organic compound characterized by its pyrrole ring structure. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity involves examining its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of a pyrrole derivative with an appropriate amine. A common synthetic route includes the reaction of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with 2-methylpropan-1-amine under acidic conditions. This reaction is usually carried out in solvents such as methanol or ethanol and requires refluxing for several hours to ensure complete conversion.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The precise pathways and targets depend on the context in which the compound is used.

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar pyrrole structures have been identified as potent inhibitors of tubulin polymerization, leading to apoptotic cell death in cancer cells. The mechanism often involves binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrrole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, with IC50 values in the micromolar range. The study concluded that these compounds could serve as lead candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of pyrrole-based compounds against a range of bacterial strains. The findings demonstrated that certain derivatives exhibited notable antibacterial activity, suggesting that modifications to the pyrrole structure could enhance efficacy. Although specific data on this compound's activity were not detailed, it aligns with trends observed in similar compounds .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparative analysis was conducted:

| Compound Name | Structure Similarity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Potentially active | Potentially active |

| 1-methylpyrrole derivative | Moderate | Active | Active |

| 3-aminoindole derivative | Low | Limited | Highly active |

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine?

The synthesis typically involves two key steps: (1) functionalization of the pyrrole core and (2) coupling with the propan-1-amine moiety.

- Alkylation of the pyrrole ring : Start with 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde. React with methylamine under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) to introduce the methylpropan-1-amine group .

- Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or LC-MS .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- ¹H/¹³C NMR : Resolve signals for the pyrrole methyl groups (δ ~2.1–2.5 ppm) and the methylene bridge (δ ~3.4–3.7 ppm). Compare with analogs in DMSO-d₆ or CDCl₃ .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₂₄N₂) with ESI+ or MALDI-TOF .

- X-ray crystallography (if crystals are obtainable): Use SHELXL for refinement to resolve stereochemical ambiguities .

Q. How can researchers validate the purity of synthesized batches?

- HPLC/GC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for most studies .

- Elemental analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 68.38%, H: 10.34%, N: 12.49%) .

Advanced Research Questions

Q. How can contradictory data on receptor selectivity (e.g., κ-opioid vs. μ-opioid receptors) be systematically addressed?

- Radioligand binding assays : Use [³H]U69,593 for KOR and [³H]DAMGO for MOR. Calculate Ki values via competitive binding curves (3–5 replicates) .

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing KOR/MOR. Address discrepancies by standardizing membrane preparation protocols and normalizing to reference antagonists (e.g., norBNI for KOR) .

- Data normalization : Use logD values to account for lipophilicity-driven off-target effects .

Q. What strategies improve metabolic stability of the amine group in vivo?

- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrrole ring to reduce CYP450-mediated oxidation .

- Prodrug approaches : Synthesize carbamate or acyloxyalkyl derivatives to mask the amine until systemic absorption .

- In vitro microsomal assays : Compare half-life (t₁/₂) in human liver microsomes with/without NADPH cofactor .

Q. How can computational modeling guide the design of analogs with enhanced target affinity?

- Molecular docking : Use AutoDock Vina to simulate interactions with KOR (PDB: 4DJH). Prioritize analogs with stronger hydrogen bonding to Tyr139 and hydrophobic contacts with Leu135 .

- Free-energy perturbation (FEP) : Calculate ΔΔG for methyl group substitutions on the pyrrole ring to predict potency changes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

-

Methodological audit : Compare solvents (e.g., aqueous buffers vs. DMSO stock solutions) and temperature conditions. For example:

Study Solubility (mg/mL) Conditions A 1.2 PBS, 25°C B 0.3 H₂O, 37°C - Revised protocol : Use standardized PBS (pH 7.4) with 0.5% Tween-80 and sonication for 30 min .

Experimental Design Considerations

Q. What controls are essential for assessing biological activity in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.